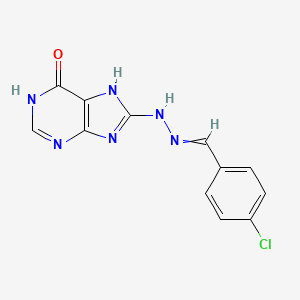![molecular formula C19H22N2O3 B6082726 4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B6082726.png)
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide, also known as BH, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been found to exhibit a broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
作用機序
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide exerts its biological effects through multiple mechanisms of action. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. This compound also inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2 and iNOS, thereby reducing inflammation. Its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit a broad range of biochemical and physiological effects. Its antioxidant properties have been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. This compound also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. Its anticancer properties have been found to inhibit tumor growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve glucose metabolism and lipid profile in animal models of diabetes and obesity.
実験室実験の利点と制限
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Its broad range of biological activities makes it suitable for studying various diseases and conditions. However, this compound also has some limitations. Its solubility in water is limited, which can affect its bioavailability and pharmacokinetics. Furthermore, its mechanism of action is not fully understood, which requires further investigation to fully elucidate its therapeutic potential.
将来の方向性
There are several future directions for 4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide research. First, further studies are needed to fully understand its mechanism of action and identify its molecular targets. Second, its potential use as a radioprotective agent in cancer therapy should be further investigated. Third, its therapeutic potential in other diseases, such as cardiovascular disease and neurodegenerative diseases, should be explored. Fourth, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.
合成法
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide can be synthesized through a multistep process that involves the condensation of 2,4-dihydroxybenzaldehyde and 4-tert-butylbenzohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. This synthesis method has been optimized to yield this compound in high purity and yield, making it suitable for further scientific research.
科学的研究の応用
4-tert-butyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]benzohydrazide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antioxidant and anti-inflammatory properties have been found to be beneficial in the treatment of oxidative stress-related diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. This compound has also been shown to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has been studied for its potential use as a radioprotective agent in cancer therapy.
特性
IUPAC Name |
4-tert-butyl-N-[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12(16-10-9-15(22)11-17(16)23)20-21-18(24)13-5-7-14(8-6-13)19(2,3)4/h5-11,22-23H,1-4H3,(H,21,24)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGJWEDIFNYMQN-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one](/img/structure/B6082652.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide hydrochloride](/img/structure/B6082659.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-pyran-4-amine](/img/structure/B6082670.png)
![N-(4-bromophenyl)-4-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzenesulfonamide](/img/structure/B6082680.png)


![1-(3-bromophenyl)-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6082713.png)
![4-[4-(2-isopropylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6082717.png)
phosphonium bromide](/img/structure/B6082718.png)
![(3,4-dimethoxyphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6082720.png)
![3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B6082721.png)

![2-ethyl-3-(4-fluorophenyl)-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6082735.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-butynamide](/img/structure/B6082737.png)